Adipate de divinyle

Vue d'ensemble

Description

Divinyl adipate (DVA) is a synthetic organic compound with a variety of industrial and research applications. It is a polyvinyl ester of adipic acid, and is produced by the reaction of 1,6-hexanediol and adipic acid in the presence of a catalyst. DVA is a colorless liquid with a mild odor and a low vapor pressure. It is soluble in most organic solvents and has a low volatility. DVA is commonly used as a monomer for the production of polymers, as a plasticizer in coatings and adhesives, and as an intermediate in the production of other chemicals. In addition, DVA has a wide range of scientific research applications, including as a comonomer in the synthesis of polymers, as a plasticizer for polymers, and as a reagent for various biochemical and physiological processes.

Applications De Recherche Scientifique

Élastomères biocompatibles pour l'ingénierie tissulaire

Le DVA est utilisé pour créer des élastomères de poly(adipate de glycérol) (PGA), qui sont biocompatibles et adaptés aux applications d'ingénierie tissulaire . Ces élastomères peuvent être modifiés pour correspondre aux propriétés mécaniques des tissus mous, ce qui les rend idéaux pour la création de vaisseaux sanguins artificiels, de valves cardiaques, de cartilage et de tendons. Les élastomères présentent une faible cytotoxicité et favorisent l'adhésion et la différenciation cellulaires, essentielles à l'intégration tissulaire .

Systèmes d'administration de médicaments

Le PGA synthétisé enzymatiquement à partir de DVA sert de plateforme de polyester fonctionnalisable pour les systèmes d'administration de médicaments . Sa nature amphiphile et ses groupes hydroxyles libres permettent la création de nanoparticules qui peuvent être modifiées chimiquement pour administrer efficacement les médicaments. Cela fait du DVA un élément clé dans le développement de nouveaux supports d'administration de médicaments efficaces .

Synthèse d'oligomères téléchéliques

Le DVA est essentiel à la synthèse d'oligomères de glycol d'éthylène téléchéliques symétriques et asymétriques. Ces oligomères ont des applications dans la création de polymères avec des fonctionnalités spécifiques aux groupes terminaux, qui sont utiles dans diverses applications industrielles et de recherche, telles que le développement de nouveaux matériaux avec des propriétés sur mesure .

Polyesters hydrophiles pour les applications biomédicales

La synthèse enzymatique utilisant le DVA peut produire des polyesters hydrophiles à base de sucre. Ces polyesters ont des groupes OH pendants qui peuvent être estérifiés, créant des matériaux avec différents degrés d'hydrophilie. Ces matériaux sont précieux dans les applications biomédicales, notamment en tant que composants d'implants et de dispositifs biodégradables .

Chimie verte et production durable de polymères

Le DVA joue un rôle dans les initiatives de chimie verte, en particulier dans la production de polymères par des procédés écologiques. Il est utilisé dans des voies sans solvant pour produire du PGA, ce qui minimise les sous-produits nocifs et réduit l'impact environnemental de la synthèse des polymères .

Fonctionnalisation des matériaux biodégradables

L'utilisation du DVA dans la synthèse du PGA permet la création de matériaux biodégradables avec une large gamme de fonctionnalisations. Cette adaptabilité est cruciale dans le développement de nouveaux matériaux pour des applications thérapeutiques, telles que des revêtements pour des prothèses et des implants biomédicaux afin d'augmenter les niveaux de biotolérance .

Mécanisme D'action

Target of Action

Divinyl adipate (DVA) primarily targets polymer synthesis reactions . It is used as a monomer in the production of polyesters . The compound interacts with other monomers, such as tetraethylene glycol (TEG), in the presence of a biocatalyst like Candida antarctica lipase B (CALB) .

Mode of Action

The interaction of DVA with its targets involves a transesterification reaction . This reaction occurs between DVA and TEG in the presence of CALB as a biocatalyst . The kinetics of this reaction have been studied under solventless conditions at 50 °C . The reaction’s time-dependence was examined with various DVA/TEG ratios .

Biochemical Pathways

The primary biochemical pathway affected by DVA is the polymer synthesis pathway . The transesterification reaction of DVA with TEG leads to the formation of polyesters . These polyesters have applications in various fields, including the production of functionalized polyesters .

Result of Action

The result of DVA’s action is the formation of polyesters . These polyesters can be symmetric or asymmetric telechelic ethylene glycol oligomers . The composition and end group structures of these oligomers can be analyzed using techniques like MALDI-ToF mass spectrometry .

Action Environment

The action of DVA is influenced by environmental factors such as temperature and the presence of a catalyst . The transesterification reaction of DVA with TEG is carried out at 50 °C under solventless conditions . The presence of a biocatalyst, such as CALB, is also necessary for the reaction .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Divinyl adipate plays a significant role in biochemical reactions, particularly in the field of polymer chemistry. One notable interaction involves the enzyme Candida antarctica lipase B, which catalyzes the transesterification of divinyl adipate with tetraethylene glycol under solventless conditions . This reaction results in the formation of symmetric and asymmetric telechelic ethylene glycol oligomers. The nature of this interaction is primarily enzymatic, where Candida antarctica lipase B acts as a biocatalyst to facilitate the reaction.

Cellular Effects

The effects of divinyl adipate on various types of cells and cellular processes are diverse. In the context of tissue engineering, divinyl adipate has been used to create biocompatible poly(glycerol adipate) elastomers . These elastomers have shown excellent potential for soft tissue applications, such as blood vessels, heart valves, cartilage, and tendons. The presence of divinyl adipate in these elastomers influences cell function by promoting good cell adherence and differentiation, particularly in embryonic mouse fibroblasts, which differentiate into neuron-like cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of divinyl adipate can change over time. Studies have shown that the stability and degradation of divinyl adipate are influenced by factors such as temperature and reaction conditions . For example, the transesterification reaction with tetraethylene glycol is time-dependent, with different reaction times leading to varying compositions of the resulting oligomers. Long-term effects on cellular function have also been observed, particularly in the context of biocompatible elastomers, where divinyl adipate contributes to the stability and mechanical properties of the material.

Metabolic Pathways

Divinyl adipate is involved in various metabolic pathways, particularly those related to esterification and transesterification reactions. The enzyme Candida antarctica lipase B plays a crucial role in these pathways by catalyzing the formation of new ester bonds involving divinyl adipate . This interaction highlights the importance of divinyl adipate in metabolic flux and the regulation of metabolite levels.

Propriétés

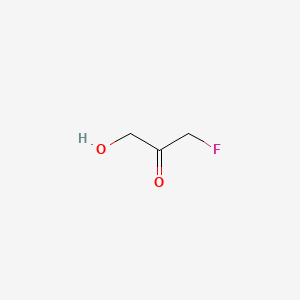

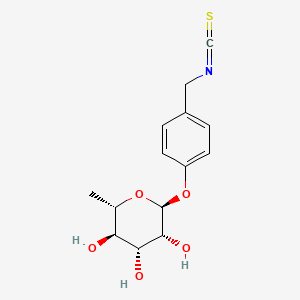

IUPAC Name |

bis(ethenyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-4H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQAAQZDDMEFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)CCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074248 | |

| Record name | Hexanedioic acid, diethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4074-90-2 | |

| Record name | Divinyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4074-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Divinyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004074902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, diethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Divinyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIVINYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D145740345 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[7-(2-methylbut-2-enoyloxy)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 2-(hydroxymethyl)but-2-enoate](/img/structure/B1218127.png)

![N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methyl]-4-triazolecarboxamide](/img/structure/B1218134.png)

![2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]-N-(4-methylphenyl)acetamide](/img/structure/B1218135.png)